3-Azido-D-alanine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

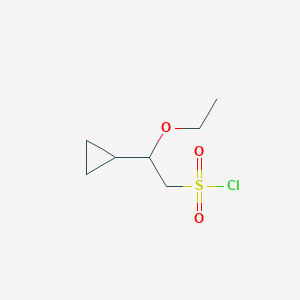

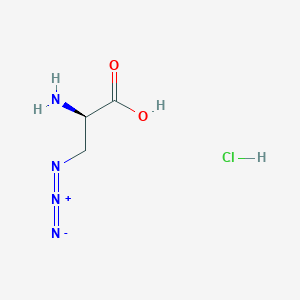

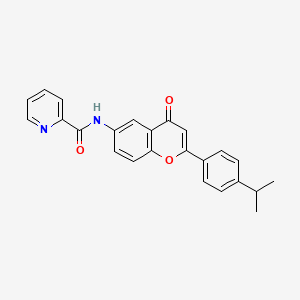

3-Azido-D-alanine HCl is an azide-derivatized D-alanine . It is also known by other synonyms such as ®-2-Amino-3-azidopropanoic acid hydrochloride . It has an empirical formula of C3H6N4O2 · HCl and a molecular weight of 166.57 .

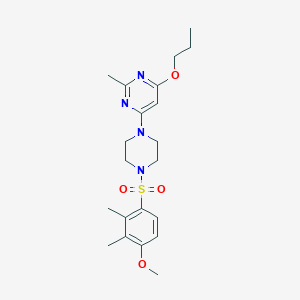

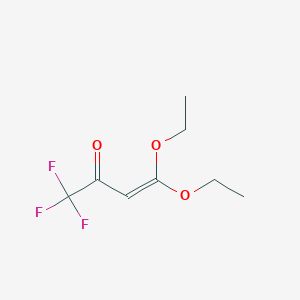

Molecular Structure Analysis

The molecular formula of 3-Azido-D-alanine HCl is C3H7ClN4O2 . The InChI is InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m1./s1 . The Canonical SMILES is C(C(C(=O)O)N)N=[N+]=[N-].Cl .Chemical Reactions Analysis

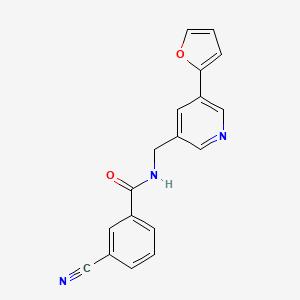

3-Azido-D-alanine HCl can easily undergo click reactions . The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .Physical And Chemical Properties Analysis

3-Azido-D-alanine HCl is a powder form and contains ≤11.0% water . It has a molecular weight of 166.57 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . Its Exact Mass is 166.0257532 g/mol and its Monoisotopic Mass is also 166.0257532 g/mol .Applications De Recherche Scientifique

- By incorporating 3-Azido-D-alanine into peptides or proteins, scientists can create bioconjugates for targeted drug delivery, imaging, and diagnostics .

- The azide group in the protein can then be selectively modified with various alkyne-bearing molecules, enabling precise protein engineering and studies of protein function .

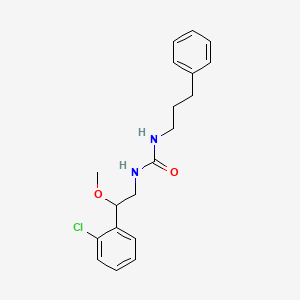

- Researchers use this approach to study cell wall dynamics, antibiotic resistance mechanisms, and bacterial growth .

- These modified peptides can serve as potential drug candidates, enzyme inhibitors, or ligands for receptor studies .

Click Chemistry and Bioconjugation

Protein Functionalization

Cell Wall Studies

Peptide Synthesis and Drug Development

RNA Aptamer Generation

Bioorthogonal Labeling in Live Cells

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-amino-3-azidopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDWRZHPCDDSJZ-HSHFZTNMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)N=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-D-alanine HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2668583.png)

![2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane](/img/structure/B2668591.png)

![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2668593.png)

![1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine](/img/structure/B2668598.png)